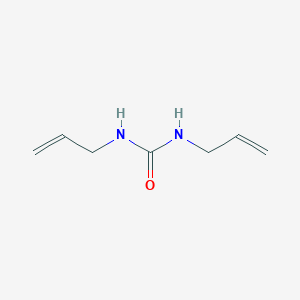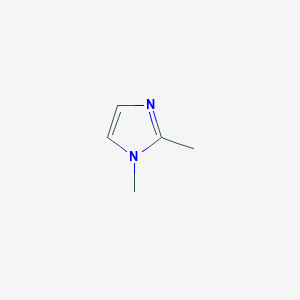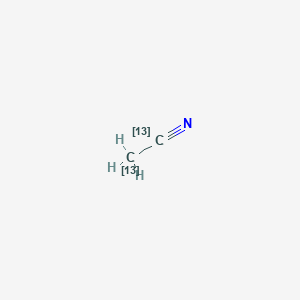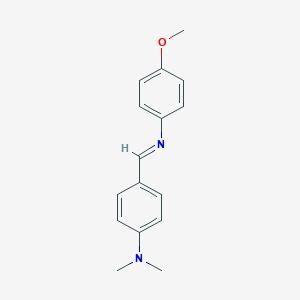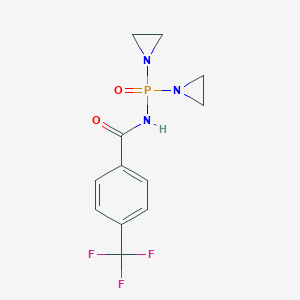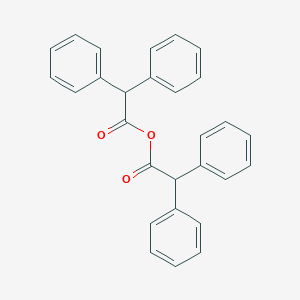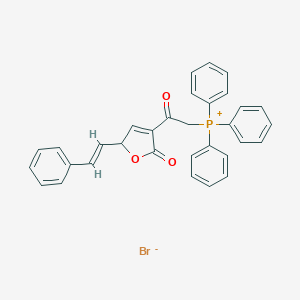
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, also known as SFMBT or SF-TMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the phosphonium salt family and is commonly used as a fluorescent probe in biological imaging studies. In
Wirkmechanismus
The mechanism of action of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves its ability to bind to specific targets in biological systems and emit fluorescence when excited by light. This fluorescence can be used to visualize and track the movement of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide-labeled molecules in cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has also been shown to interact with lipid membranes, which can affect membrane structure and function.
Biochemische Und Physiologische Effekte
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in biological systems may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is its fluorescent properties, which allow for the visualization and tracking of molecules in biological systems. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is relatively easy to synthesize and has minimal toxicity. However, there are also limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in lab experiments. For example, the fluorescent properties of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide can be affected by pH and temperature, which can complicate experimental design. Additionally, the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. One area of interest is the development of new fluorescent probes based on 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, which could have improved properties and applications. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used in combination with other imaging techniques, such as electron microscopy, to obtain more detailed information about biological systems. Finally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used to investigate the mechanisms of other diseases, such as infectious diseases or autoimmune disorders.
Conclusion
In conclusion, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is a unique and versatile compound that has many potential applications in scientific research. Its fluorescent properties make it an ideal probe for imaging studies of biological systems, and its ease of synthesis and minimal toxicity make it a cost-effective and safe option for lab experiments. While there are limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, there are also many potential future directions for research involving this compound. Overall, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is an important tool for investigating the structure and function of biological systems, and its continued use and development will likely lead to new discoveries and insights in the field of biology.
Synthesemethoden
The synthesis of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves the reaction of 5-styryl-2-furoic acid with triphenylphosphine and methyl iodide in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. This process is relatively simple and can be completed in a few steps, making it a cost-effective method for producing this compound.
Wissenschaftliche Forschungsanwendungen
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been widely used in scientific research due to its fluorescent properties. This compound can be used as a fluorescent probe for imaging studies of biological systems, including cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to study the localization and trafficking of proteins, as well as the structure and function of membranes. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to investigate the mechanisms of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
134564-84-4 |
|---|---|
Produktname |
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide |
Molekularformel |
C32H26BrO3P |
Molekulargewicht |
569.4 g/mol |
IUPAC-Name |
[2-oxo-2-[5-oxo-2-[(E)-2-phenylethenyl]-2H-furan-4-yl]ethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26O3P.BrH/c33-31(30-23-26(35-32(30)34)22-21-25-13-5-1-6-14-25)24-36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-23,26H,24H2;1H/q+1;/p-1/b22-21+; |
InChI-Schlüssel |
DTKHTVPMHDBBQT-QUABFQRHSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
SMILES |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Synonyme |
5-SFMTPB 5-styryl-2-furoylmethyltriphenyl phosphonium bromide 5-styryl-2-furoylmethytriphenylphosphonium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





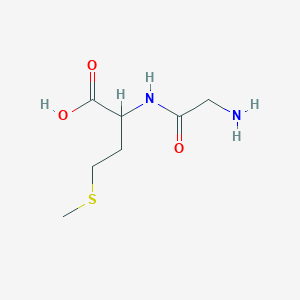
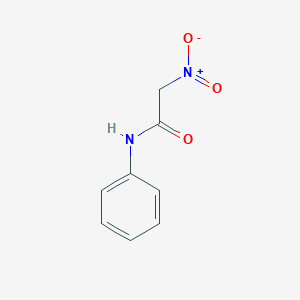
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
